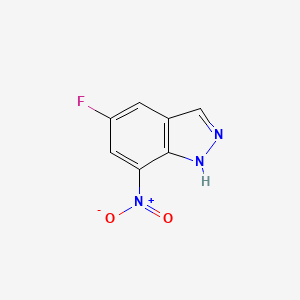

5-fluoro-7-nitro-1H-indazole

Description

Historical Context of Indazole Derivatives in Chemical Sciences

The study of indazoles dates back to the 19th century, with early work focusing on their synthesis and fundamental reactivity. Emil Fischer reported the synthesis of indazole in 1883. Over the decades, the exploration of indazole derivatives has evolved, revealing their capacity to interact with various biological targets. This has led to the development of numerous compounds with therapeutic potential. nih.govwikipedia.org A notable example is Benzydamine, an indazole derivative known for its anti-inflammatory and analgesic properties. wikipedia.org The journey of indazole from a laboratory curiosity to a key pharmacophore underscores the enduring importance of this heterocyclic system in the chemical sciences.

Significance of Indazole Scaffold in Contemporary Research

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net This versatility has led to the incorporation of the indazole moiety into a wide array of compounds investigated for various therapeutic applications, including anti-inflammatory, antibacterial, anti-HIV, and anticancer agents. researchgate.netresearchgate.netnih.gov The ability of the indazole ring to be readily functionalized at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This adaptability makes the indazole scaffold a cornerstone in modern drug discovery and development, with several indazole-containing drugs currently on the market or in clinical trials. nih.govrsc.org

Overview of Fluorinated and Nitrated Heterocyclic Compounds in Academic Research

The strategic introduction of fluorine atoms and nitro groups into heterocyclic compounds is a widely employed strategy in medicinal chemistry to modulate their biological activity. researchgate.netmdpi.comnih.gov Fluorination can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.netmdpi.comnih.gov The presence of a fluorine atom can enhance membrane permeability and influence the acidity of nearby functional groups, thereby improving a compound's pharmacokinetic profile. mdpi.comnih.gov

Similarly, the nitro group, a strong electron-withdrawing group, can profoundly impact the electronic character of a heterocyclic ring system. This modification can be crucial for specific biological interactions and can also serve as a synthetic handle for further chemical transformations. Research into fluorinated and nitrated heterocycles is a vibrant area of academic and industrial research, continually yielding new compounds with enhanced potency and selectivity. researchgate.netopenmedicinalchemistryjournal.com

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKZIDSQISFLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 5 Fluoro 7 Nitro 1h Indazole

Quantum Chemical Calculations on Indazole Tautomerism

Indazoles, including 5-fluoro-7-nitro-1H-indazole, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.netresearchgate.net The position of the hydrogen atom on the pyrazole (B372694) ring significantly influences the molecule's electronic properties and its interactions with biological targets. Quantum chemical calculations are a powerful tool for investigating the relative stabilities of these tautomers.

Analysis of 1H- and 2H-Tautomeric Forms in Substituted Indazoles

The indazole scaffold can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netresearchgate.net Theoretical calculations have consistently shown that for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netwuxibiology.comchemicalbook.comnih.gov This preference is generally attributed to the greater aromaticity of the 1H-indazole's benzenoid structure compared to the quinoid-like structure of the 2H-tautomer. researchgate.net

The introduction of substituents on the indazole ring can influence the relative stability of these tautomers. For instance, studies on various substituted indazoles have explored how different functional groups affect the energy difference between the 1H and 2H forms. researchgate.netwuxibiology.com While the 1H-tautomer remains the more stable form in most cases, the energy gap can be modulated by the electronic nature and position of the substituents. researchgate.netwuxibiology.com For example, in a study on 3-bromo and 3-iodo indazoles, the 2-H tautomers were found to be approximately 6 kcal/mol higher in energy than the corresponding 1-H tautomers. wuxibiology.com

Energetic and Structural Stability of Tautomers

Various computational methods have been employed to quantify the energy difference between the 1H- and 2H-tautomers of indazole. Early calculations at the MP2/6-31G* level predicted an energy difference of 3.6 kcal/mol in favor of the 1H-form. chemicalbook.com More recent studies using Density Functional Theory (DFT) with different functionals and basis sets have provided similar results. For example, B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer of an indazole derivative was 20 kJ·mol⁻¹ (approximately 4.8 kcal/mol) more stable than the 2-substituted isomer. nih.govacs.org Another study using MP2/cc-pVTZ level calculations found the 1H-tautomer of indazole to be more stable by 13.6 kJ mol⁻¹ (about 3.25 kcal/mol). researchgate.net

The general consensus from these theoretical investigations is that the 1H-tautomer is the energetically preferred form for most indazole derivatives. researchgate.netchemicalbook.comnih.gov This stability is a key factor in predicting the predominant species in solution and its subsequent reactivity and biological interactions.

| Computational Method | Energy Difference (1H vs. 2H) | Reference |

| MP2/6-31G | 3.6 kcal/mol | chemicalbook.com |

| B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ (~4.8 kcal/mol) | nih.govacs.org |

| MP2/cc-pVTZ | 13.6 kJ mol⁻¹ (~3.25 kcal/mol) | researchgate.net |

| DFT B97X-D/6-31G | 4.46 kcal/mol | wuxibiology.com |

Molecular Docking Studies of Indazole Derivatives for Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method has been widely applied to indazole derivatives to explore their potential as inhibitors of various biological targets. For instance, docking studies have been performed to understand the binding of indazole derivatives to enzymes like Leishmania trypanothione (B104310) reductase and various protein kinases. nih.govmdpi.com These studies have revealed that indazole derivatives can form stable complexes with target proteins through a network of hydrophobic and hydrophilic interactions. nih.govworldscientific.com In the context of this compound, docking could be used to assess its interactions with specific biological targets, such as nitric oxide synthase (NOS), where other fluorinated and nitro-substituted indazoles have shown inhibitory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of new compounds and guide the design of more potent derivatives. For indazole derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. longdom.orggrafiati.com For example, a 2D-QSAR model for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors showed a high correlation coefficient (r² = 0.9512), indicating a strong predictive ability. longdom.orggrafiati.com QSAR studies on 5-nitroindazole (B105863) derivatives have also been conducted to understand their trichomonacidal, antichagasic, and antineoplastic properties. nih.govscience.govresearchgate.net

Molecular Dynamics Simulations for Ligand Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding. nih.govmdpi.comworldscientific.com For indazole derivatives, MD simulations have been used to validate the results of molecular docking studies. nih.govmdpi.comworldscientific.comlongdom.org These simulations have confirmed the stable binding of indazole compounds within the active sites of target proteins. worldscientific.comlongdom.org The analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories helps to understand the conformational changes and stability of the complex in a biological environment. nih.govnih.gov

Spectroscopic Characterization Methodologies for 5 Fluoro 7 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of indazole derivatives. mdpi.com By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the substitution pattern on the bicyclic ring system can be unequivocally established. mdpi.comnih.gov Advanced 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY are often employed to differentiate between N1 and N2 regioisomers that can form during synthesis. bohrium.com

The ¹H-NMR spectrum of an indazole derivative provides critical information about the protons attached to the aromatic rings. In general, the aromatic protons of indazole derivatives appear in the chemical shift range of δ 6–8 ppm. nih.gov The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 10 ppm, as seen in various substituted indazoles. nih.govmdpi.comsemanticscholar.org

For fluorinated and nitrated indazoles, the chemical shifts are influenced by the electronic effects of these substituents. For instance, in a related compound, 3-methyl-5-nitro-1H-indazole, the proton signals appear at δ 13.1 (br s, 1H, NH), 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), and 7.64 (d, J = 9.1 Hz, 1H). mdpi.comsemanticscholar.org The presence of a fluorine atom would introduce further complexity through ¹H-¹⁹F coupling.

A general trend for ¹H NMR chemical shifts in substituted indazoles is presented in the interactive table below.

| Proton | General Chemical Shift Range (ppm) | Multiplicity | Notes |

| N-H | > 10 | broad singlet | Position can vary based on solvent and concentration. |

| Aromatic H | 6.0 - 8.5 | doublet, triplet, multiplet | Specific shifts and coupling constants depend on the substitution pattern. |

| CH₃ | ~2.5 | singlet | Example from 3-methyl-5-nitro-1H-indazole. semanticscholar.org |

This table represents generalized data and specific values for 5-fluoro-7-nitro-1H-indazole may vary.

¹³C-NMR spectroscopy is a powerful tool for confirming the carbon framework of indazole derivatives. mdpi.com The chemical shifts of the carbon atoms are sensitive to the electronic environment, allowing for the clear identification of substitution patterns. nih.gov For example, in 5-nitro-1H-indazole, the carbon signals are observed at δ 142.3, 142.0, 137.2, 122.5, 121.3, 119.3, and 111.5. mdpi.comsemanticscholar.org The presence of a fluorine atom in the 5-position would cause a significant downfield shift for the carbon atom it is attached to (C-5) due to its high electronegativity, and this signal would appear as a doublet due to ¹³C-¹⁹F coupling. For instance, in 5-fluoro-1H-indazole-3-carboxaldehyde, the C-5 carbon shows a large coupling constant (¹J(C–F) = 238 Hz). rsc.org

The following interactive table summarizes typical ¹³C NMR chemical shifts for substituted indazoles.

| Carbon | General Chemical Shift Range (ppm) | Notes |

| C-3 | 135 - 145 | |

| C-3a | 120 - 125 | |

| C-4 | 110 - 130 | |

| C-5 | 110 - 160 | Highly influenced by substituents; a fluorine at this position would result in a large C-F coupling constant. |

| C-6 | 115 - 130 | |

| C-7 | 110 - 125 | |

| C-7a | 140 - 150 |

This table represents generalized data and specific values for this compound may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. rsc.org The presence of the nitro group (NO₂) is characterized by two strong and distinct stretching vibrations. spectroscopyonline.com The asymmetrical stretch typically appears in the range of 1550-1475 cm⁻¹, while the symmetrical stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com For aromatic nitro compounds, these bands are often observed around 1530 cm⁻¹ and 1350 cm⁻¹. spectroscopyonline.comorgchemboulder.com

The C-F stretch of the fluorine substituent generally appears in the region of 1400-1000 cm⁻¹. The N-H stretching vibration of the indazole ring is expected to be in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. For example, the IR spectrum of 3-methyl-5-nitro-1H-indazole shows characteristic peaks at 1517 cm⁻¹ and 1332 cm⁻¹. mdpi.comsemanticscholar.org

An interactive table of expected IR absorption bands is provided below.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| N-H | Stretch | 3300 - 3500 | Medium-Broad |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| C-F | Stretch | 1400 - 1000 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

This table represents generalized data and specific values for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the compound, which helps in confirming its structure. rsc.org For this compound (C₇H₄FN₃O₂), the expected molecular weight is approximately 181.12 g/mol . ambeed.com High-resolution mass spectrometry (HRMS) provides the exact mass, which can confirm the elemental composition. rsc.org

The fragmentation of nitroaromatic compounds in the mass spectrometer often involves the loss of the nitro group (NO₂) or parts of it, such as NO and O. nih.gov The fragmentation pattern of indazole derivatives can also involve the cleavage of the pyrazole (B372694) ring. The presence of the fluorine atom would also be evident in the mass-to-charge ratios of the fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophoric system of this compound, which includes the bicyclic aromatic ring system and the nitro group, is expected to show characteristic absorption bands. The presence of the nitro group, a strong chromophore, conjugated with the indazole ring system, will likely result in absorption maxima in the UV-A or visible region. The substitution pattern and the solvent used can influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. csic.es This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. csic.es For indazole derivatives, X-ray crystallography can unambiguously determine the tautomeric form (1H- or 2H-indazole) and the regiochemistry of substituents. csic.es Studies on fluorinated indazoles have revealed that they can form unique crystal packing arrangements, sometimes resulting in helical structures. csic.es The crystal structure of this compound would reveal the planarity of the bicyclic system and the orientation of the nitro group relative to the ring.

Enzyme Inhibition Studies

The unique chemical structure of this compound, featuring both nitro and fluoro substitutions on an indazole scaffold, has prompted investigations into its inhibitory effects on several key enzymes. These studies provide a foundation for understanding its potential biological activities.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition by Nitroindazoles

Nitroindazole compounds, such as the related 7-nitroindazole (B13768) (7-NI), are recognized for their ability to selectively inhibit neuronal nitric oxide synthase (nNOS). wikipedia.org This enzyme is crucial in the production of nitric oxide (NO) in neuronal tissues, a signaling molecule involved in various physiological processes. wikipedia.org The inhibition of nNOS by nitroindazoles has been a subject of extensive research due to the implications of NO in neurotransmission and neuropathological conditions. nih.govscielo.br Studies have shown that 7-NI can effectively reduce nNOS activity, thereby modulating NO-dependent pathways in the brain. nih.gov While direct studies on this compound are less common, the established activity of 7-NI provides a strong basis for its potential as an nNOS inhibitor. The introduction of a fluorine atom can sometimes enhance inhibitory potency and selectivity. nih.govebi.ac.uk

Mechanism of nNOS Inhibition (e.g., L-arginine and tetrahydrobiopterin (B1682763) competition)

The mechanism by which nitroindazoles inhibit nNOS is multifaceted. 7-nitroindazole acts as an inhibitor by competing with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (BH4). nih.govacs.org The enzyme nNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. acs.org This process is dependent on the presence of BH4, which plays a critical role in the enzyme's catalytic cycle and in stabilizing the active dimeric form of the enzyme. acs.orgoup.com

Research has demonstrated that two molecules of 7-NI can bind to nNOS; one molecule occupies the L-arginine binding site, while the other displaces BH4 from its binding site. acs.org This dual mechanism of action contributes to its potent inhibition of nNOS activity. By competing with L-arginine, it directly blocks the substrate's access to the active site. Simultaneously, by displacing BH4, it disrupts the electron transfer necessary for NO synthesis and can destabilize the enzyme's structure. acs.orgoup.com

Impact on Nitric Oxide (NO) Levels and Neurotransmission

The inhibition of nNOS by nitroindazoles directly leads to a reduction in nitric oxide production in neuronal tissues. nih.gov Nitric oxide functions as a neurotransmitter and neuromodulator, influencing the release of other neurotransmitters such as glutamate (B1630785), aspartate, and GABA. nih.govucl.ac.uk

Studies using 7-nitroindazole have shown that pretreatment with this inhibitor can effectively abate the rise in neurotransmitter release and NO generation induced by certain stimuli. nih.gov By decreasing NO levels, these inhibitors can modulate synaptic plasticity, neuroinflammation, and other NO-mediated signaling pathways in the central nervous system. cas.cz The ability to control NO production in the brain has significant implications for studying and potentially influencing various neurological processes and disorders. wikipedia.orgcas.cz

Factor Xa Inhibition by Fluoroindazoles

In a different therapeutic area, fluoroindazole derivatives have been identified as potent and selective inhibitors of Factor Xa (FXa). acs.org FXa is a critical enzyme in the blood coagulation cascade, responsible for converting prothrombin to thrombin. wikipedia.orgnih.gov Inhibition of FXa is a key strategy for the development of anticoagulant drugs to prevent and treat thromboembolic disorders. researchgate.netclevelandclinic.org

Research has led to the development of a series of potent and selective FXa inhibitors that utilize a 7-fluoroindazolyl moiety. acs.org The fluorine atom in these compounds plays a crucial role in their inhibitory activity.

Mechanism of Factor Xa Inhibition (e.g., hydrogen bonding interactions)

The mechanism of Factor Xa inhibition by 7-fluoroindazole derivatives involves specific molecular interactions within the enzyme's active site. The 7-fluoro group on the indazole scaffold is designed to mimic the function of a carbonyl group found in other Factor Xa inhibitors. acs.org

X-ray co-crystal structures of a 7-fluoroindazole derivative bound to Factor Xa have revealed that the fluorine atom forms a hydrogen bond with the backbone N-H of the amino acid Gly216. acs.orgresearchgate.net This interaction is significant because it allows the 7-fluoroindazolyl moiety to occupy the same space as the amide carbonyl in previous inhibitors while maintaining a critical hydrogen bond with the protein's β-sheet domain. acs.orgresearchgate.net This hydrogen bonding contributes substantially to the high inhibitory potency of these compounds. acs.org Structure-activity relationship studies have confirmed this, showing that 7-fluoroindazoles are significantly more potent inhibitors of Factor Xa compared to their non-fluorinated counterparts. acs.org

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govresearchgate.net Overexpression of IDO1 in tumor cells can lead to an immunosuppressive microenvironment, allowing cancer cells to evade the host's immune system. nih.govgoogle.com Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.gov

While the primary focus of nitroindazole research has been on nNOS, some indazole derivatives have shown inhibitory activity against IDO1. For instance, certain derivatives have demonstrated the ability to inhibit IDO1 with IC50 values in the micromolar range, suggesting their potential as immunotherapeutic agents. A series of N'-hydroxyindazolecarboximidamides has been synthesized and evaluated for IDO1 inhibition, with some compounds showing moderate activity. nih.gov Although direct data for this compound is limited in this context, the indazole scaffold is considered a promising structure for the development of novel IDO1 inhibitors. nih.govgoogle.com

Compound Information Table

| Compound Name |

| This compound |

| 7-nitroindazole |

| L-arginine |

| L-citrulline |

| Nitric Oxide |

| Prothrombin |

| Thrombin |

| Tryptophan |

| Kynurenine |

Enzyme Inhibition Data

| Inhibitor | Target Enzyme | Inhibition Mechanism | Key Interactions | Reference |

|---|---|---|---|---|

| 7-Nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) | Competitive with L-arginine and tetrahydrobiopterin | Binds to substrate and cofactor sites | nih.govacs.org |

| 7-Fluoroindazole Derivatives | Factor Xa | Competitive Inhibition | Hydrogen bonding with Gly216 | acs.orgresearchgate.net |

| Indazole Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition of enzyme activity | Binding to the active site | nih.gov |

Kinase Inhibition (e.g., c-Kit, PDGFRβ, FLT3, CDK8, PLK4, TTK)

Fluoroindazole and nitroindazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

One study detailed a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as inhibitors of Threonine Tyrosine Kinase (TTK), a key component of the spindle assembly checkpoint. mdpi.com Compounds from this series were identified as single-digit nanomolar TTK inhibitors with favorable oral bioavailability. mdpi.com Another investigation focused on N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea (B33335), identifying it as a multi-kinase inhibitor targeting c-Kit, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Fms-like Tyrosine Kinase 3 (FLT3) with Kd values of 68.5 ± 9.5 nM, 140 ± 0 nM, and 375 ± 15.3 nM, respectively. nih.gov

Furthermore, 3-amino-1H-indazol-6-yl-benzamides were designed to target the 'DFG-out' inactive conformation of kinases. nih.gov Several compounds in this class demonstrated single-digit nanomolar EC50 values against FLT3, c-Kit, and the gatekeeper T674M mutant of PDGFRα. nih.gov The development of 1H-indazole derivatives has also yielded potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8). nih.gov For instance, one derivative showed an IC50 of 2.3 ± 0.8 nM for CDK8 and similar affinity for CDK19, another closely related kinase. nih.gov

The strategic placement of fluorine atoms on the indazole ring has been shown to enhance inhibitory activity. For example, while fluorination on certain rings was not tolerated in a series of 1H-indazol-3-amine derivatives, substitution at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency against FGFR1 and FGFR2. nih.gov Directly fluorinated bis-indole derivatives have also shown selective inhibition against FLT3 and PDGFR kinases. rsc.org

Table 1: Kinase Inhibition by Indazole Derivatives

| Derivative Class | Target Kinase(s) | Potency (IC50/Kd/EC50) | Reference |

|---|---|---|---|

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Single-digit nM | mdpi.com |

| N-(4-(1-(chlorineindazole))phenyl) urea derivative | c-Kit, PDGFRβ, FLT3 | 68.5 nM, 140 nM, 375 nM (Kd) | nih.gov |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Single-digit nM (EC50) | nih.gov |

| 1H-Indazole derivatives | CDK8, CDK19 | 2.3 nM, 2.6 nM (IC50) | nih.gov |

| Directly fluorinated bis-indole derivatives | FLT3, PDGFR | 0.17 µM, 0.4 µM (IC50) | rsc.org |

| Fluoroindazole derivatives | PDGFR-β | 17.6 nM, 21.9 nM (IC50) | rsc.org |

| 6-Fluoroindazole derivatives | c-Met tyrosine kinase | 14–20 nM (IC50) | rsc.org |

Antioxidant Mechanisms of Indazole Derivatives

Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in numerous pathologies. Indazole derivatives have been investigated for their potential to mitigate oxidative damage through various mechanisms.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. A study on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives reported antioxidant potential with IC50 values in the DPPH assay ranging from 0.105 to 0.513 μmol/mL. researchgate.net Another investigation involving indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) demonstrated concentration-dependent DPPH scavenging. nih.gov At a concentration of 200 μg/ml, 6-nitroindazole showed the highest inhibition at 72.60%, compared to 57.21% for the parent indazole. nih.gov However, some complex fluorinated nucleoside analogues have shown no ability to scavenge the DPPH radical, potentially due to steric hindrance preventing access to the radical site. nih.gov

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another method used to assess antioxidant capacity. For the same series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives mentioned above, the ABTS assay revealed IC50 values between 0.124 and 0.538 μmol/mL. researchgate.net A study on tetrahydroindazole (B12648868) derivatives found that several compounds were active in the ABTS assay, with a 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole derivative showing notable activity. mdpi.com

Table 2: Antioxidant Activity of Indazole Derivatives

| Derivative Class | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | DPPH | 0.105–0.513 μmol/mL | researchgate.net |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | ABTS | 0.124–0.538 μmol/mL | researchgate.net |

| 6-Nitroindazole | DPPH | 72.60% inhibition at 200μg/ml | nih.gov |

| 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | ABTS | Active (specific IC50 not stated) | mdpi.com |

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, including its antioxidant potential. Fluorine's high electronegativity can modulate the electronic environment of the indazole ring system. Research has shown that tetrahydroindazole derivatives with electron-withdrawing groups like fluorine on attached phenyl rings exhibit good antioxidant activity. mdpi.com The presence of a fluorine atom can enhance the biological activity of indazole derivatives by improving cell permeability through modulation of lipophilicity or by directly interacting with target proteins. mdpi.com

Beyond direct radical scavenging, indazole derivatives can interfere with the processes of free radical damage. For instance, indazole and its 5-amino and 6-nitro derivatives have been shown to inhibit lipid peroxidation in a concentration-dependent manner. nih.gov In some contexts, the nitro group plays a crucial role in generating reactive oxygen species (ROS), a mechanism exploited for therapeutic effects, such as in trypanocidal agents. grafiati.commdpi.com Analysis of the mechanism of action for certain 5-nitroindazole (B105863) derivatives indicated that the nitro group at the 5-position of the indazole ring induces the generation of ROS, which in turn causes apoptosis in parasites. grafiati.commdpi.com This dual role highlights the complex interplay between the molecular structure and the specific biological environment.

Antimicrobial Mechanisms of Indazole Derivatives

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Nitroindazole and fluoroindazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Derivatives of 5-nitroindazol-1-yl-acetic acid have shown antibacterial activity against Bacillus subtilis and Bacillus aureus at concentrations of 250 µg/mL. cellulosechemtechnol.roresearchgate.net Further studies on sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole confirmed their antimicrobial potential. acgpubs.org Fluorinated derivatives, in particular, showed a high degree of inhibition against bacterial strains. acgpubs.org

In the realm of antifungal agents, fluorinated indazole hybrids have been evaluated for their efficacy. rsc.org Specifically, 5-fluoroindazole derivatives were identified as promising lead candidates for antifungal therapy, exhibiting potent, broad-spectrum activity against various Candida and Aspergillus species. rsc.org Indazole is considered an important scaffold in drug discovery, and its derivatives are known to possess a wide range of pharmacological activities, including antibacterial and antifungal actions. nih.govnih.govnih.gov

Table 3: Antimicrobial Activity of Indazole Derivatives

| Derivative Class | Target Organism(s) | Activity/Concentration | Reference |

|---|---|---|---|

| Amide derivatives of 5-nitroindazol-1-yl-acetic acid | B. subtilis, B. aureus | Active at 250 µg/mL | cellulosechemtechnol.roresearchgate.net |

| Sulfonamide/carbamate derivatives of 5-nitroindazole | L. bacillus, S. aureus, E. coli, P. florescensa | Good to moderate activity | acgpubs.org |

| 5-Fluoroindazole hybrids | Candida spp., Aspergillus spp. | Potent and broad-spectrum | rsc.org |

| Oxadiazole containing 4-fluoroindazoles | B. subtilis, E. coli, A. niger | Up to 94.4% inhibition | rsc.org |

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Nitroindazole derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. A study involving newly synthesized sulfonamide and carbamate derivatives of 5-nitro-1H-indazole revealed moderate to good antibacterial activity. acgpubs.org Specifically, compounds were tested against Staphylococcus aureus and Lactobacillus (Gram-positive), and Pseudomonas fluorescens and Escherichia coli (Gram-negative). acgpubs.org Certain derivatives, particularly those containing fluorine (F/CF3) and additional nitro groups, showed a high degree of inhibition. acgpubs.org For instance, compound 9a was active against all tested strains, while compounds 9d , 9f , and 9j showed high activity against S. aureus and E. coli. acgpubs.org

Similarly, other research has highlighted the potential of nitro-based indazoles. Fused tricyclic pyrazole derivatives, which include the indazole core, have been recognized for their antimicrobial effects. mdpi.com In one study, nitro-based benzo[g]indazoles were tested for antibacterial activity, with some compounds showing MIC values of 62.5 to 250 μg/mL against Neisseria gonorrhoeae. mdpi.comgrafiati.com The incorporation of a nitro group is often linked to enhanced interaction with bacterial enzymes, contributing to their antibacterial effects.

The antibacterial potential is not limited to nitro-derivatives; fluoroindazole derivatives are also recognized as promising antimicrobial agents. nih.gov The inclusion of fluorine atoms in heterocyclic compounds is a feature of approximately 20% of anticancer and antibiotic drugs. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected 5-Nitro-1H-Indazole Derivatives

| Compound | Test Organism | Activity Level |

|---|---|---|

| 9a | S. aureus, Lactobacillus, P. fluorescens, E. coli | Good against all strains acgpubs.org |

| 9d | S. aureus, E. coli | High acgpubs.org |

| 9f | S. aureus, P. fluorescens, E. coli | High against S. aureus & E. coli; Good against P. fluorescens acgpubs.org |

| 9j | S. aureus, P. fluorescens, E. coli | High against S. aureus & E. coli; Good against P. fluorescens acgpubs.org |

| 12a | N. gonorrhoeae | MIC: 250 µg/mL mdpi.com |

| 13b | N. gonorrhoeae | MIC: 62.5 µg/mL mdpi.com |

Activity levels are based on the zone of inhibition as described in the source. acgpubs.org

Antifungal Activity against Specific Fungal Strains

Derivatives of 5-nitro-1H-indazole have also been evaluated for their effectiveness against fungal pathogens. acgpubs.org In a screening of new sulfonamide and carbamate derivatives, compounds were tested against Aspergillus niger and Penicillium chrysogenum. acgpubs.org All tested compounds displayed a spectrum of activity from moderate to good. acgpubs.org Notably, compounds 9a , 9d , 9f , and 9j demonstrated good activity against both fungal strains. acgpubs.org The presence of fluorinated (F/CF3) and nitro functional groups appeared to enhance the zone of inhibition. acgpubs.org

Fluoroindazole derivatives have also been identified as promising candidates for antifungal therapies. rsc.org A study on chiral fluorinated indazole hybrids showed that 5-fluoroindazole derivatives 87a and 87b had potent, broad-spectrum antifungal activity against various Candida and Aspergillus species. rsc.org The development of novel fluconazole (B54011) analogs, some incorporating modifications to the fluorophenyl group, is an active area of research aiming to enhance potency against specific fungal strains. mdpi.com

Table 2: Antifungal Activity of Selected 5-Nitro-1H-Indazole Derivatives

| Compound | Test Organism | Activity Level |

|---|---|---|

| 9a | A. niger, P. chrysogenum | Good acgpubs.org |

| 9d | A. niger, P. chrysogenum | Good acgpubs.org |

| 9f | A. niger, P. chrysogenum | Good acgpubs.org |

| 9j | A. niger, P. chrysogenum | Good acgpubs.org |

| 9e | A. niger | Significant acgpubs.org |

| 9h | P. chrysogenum | Significant acgpubs.org |

Activity levels are based on the zone of inhibition as described in the source. acgpubs.org

Antiprotozoal Activity

The 5-nitroindazole scaffold is a key feature in compounds developed for antiprotozoal activity, particularly against various species of Leishmania and Trypanosoma. mdpi.comnih.gov The 5-nitro group is considered crucial for this biological activity. mdpi.comnih.gov Studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives have demonstrated potent in vitro activity against Leishmania amazonensis, Leishmania infantum, and Leishmania mexicana, with some compounds showing efficacy comparable to the reference drug amphotericin B. mdpi.comnih.gov

Similarly, 5-nitroindazole derivatives have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com The trypanocidal action is linked to the nitro group at the 5-position of the indazole ring. mdpi.com Furthermore, certain 5-nitroindazole derivatives have been found to be effective against both trophozoites and cysts of Acanthamoeba castellanii, with some compounds showing greater efficacy than the reference drug chlorhexidine (B1668724) digluconate. ugr.es

Proposed Mechanisms (e.g., alteration of osmotic regulation)

The mechanism of action for the antiprotozoal activity of indazole derivatives is multifaceted. For antileishmanial action, electron microscopy findings suggest a mechanism involving the destruction of the parasite through the alteration of osmotic regulation, which occurs without affecting the cytoskeleton. nih.govresearchgate.net

A more widely suggested mechanism, particularly for nitro-substituted indazoles against trypanosomatids, involves the generation of reactive oxygen species (ROS). nih.govmdpi.comresearchgate.netresearchgate.net It is proposed that the 5-nitro group undergoes intracellular reduction, a process likely mediated by nitroreductases (NTRs), to form a nitro-anion radical. mdpi.comresearchgate.net This radical can then participate in redox cycling, leading to oxidative stress that damages the parasite's essential macromolecules. mdpi.comresearchgate.net However, some studies on the anti-T. cruzi activity of 5-nitroindazoles suggest that their mechanism does not involve redox cycling with oxygen, but is instead related to the production of reduced species from the nitro moiety, similar to the action of benznidazole. nih.gov

Molecular Interactions with Bacterial Enzymes (e.g., DNA gyrase)

Indazole derivatives have been identified as a novel class of inhibitors for bacterial DNA gyrase, a clinically validated target for antibiotics. nih.gov Specifically, these compounds target the GyrB subunit, which offers a way to overcome resistance to fluoroquinolones that act on the GyrA subunit. nih.gov Through structure-based drug design, indazole derivatives with excellent enzymatic and antibacterial activity have been discovered. nih.gov

Molecular docking studies have further illuminated these interactions. N-phosphorylated derivatives of 5-nitroindazole were synthesized and evaluated, with docking studies performed against the DNA GyraseA (GyrA) enzyme from E. coli. researchgate.net The results showed that certain derivatives exhibited high binding affinities towards GyrA, even higher than the standard antibiotic streptomycin, indicating a strong potential for enzyme inhibition. researchgate.net

Anticancer Mechanisms of Indazole Derivatives

In Vitro Antiproliferative Activity against Cancer Cell Lines

Indazole derivatives are a significant class of heterocyclic compounds extensively studied for their anticancer properties. researchgate.net Their structural diversity allows them to inhibit various targets involved in cancer proliferation, such as protein kinases and receptor tyrosine kinases. researchgate.net

Nitroindazole derivatives have shown promising antiproliferative activity. A series of 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles exhibited moderate antineoplastic activity against TK-10 (renal adenocarcinoma) and HT-29 (colon adenocarcinoma) cell lines. science.gov Similarly, new 6-nitro-substituted benzo[g]indazoles have demonstrated IC50 values between 5–15 μM against the NCI-H460 lung carcinoma cell line. mdpi.comgrafiati.com The antiproliferative activity of some 2-alkyl-6-nitroindazole derivatives has been linked to their ability to trigger apoptosis and arrest cells in the G2/M phase of the cell cycle. mbimph.com

Fluoroindazole derivatives also exhibit potent anticancer effects. The introduction of fluorine can enhance binding affinity and selectivity towards biological targets. researchgate.netevitachem.com For example, 5-fluoroindazole derivatives have been evaluated as inhibitors of PDGFR-β phosphorylation in human fibroblast cell lines, showing IC50 values in the nanomolar range. nih.gov A 5-fluoro derivative of benzothiazole (B30560) displayed potent antiproliferative activity against multiple human cancer cell lines, including breast (MCF-7) and colon (HCT-116), with GI50 values as low as 0.08 μM. nih.gov A series of 6-substituted aminoindazole derivatives were synthesized, and one compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed potent antiproliferative activity with an IC50 value of 0.4 μM in human colorectal cancer cells (HCT116). nih.govrsc.org This compound was found to induce G2/M cell cycle arrest. rsc.org

Table 3: In Vitro Antiproliferative Activity of Selected Indazole Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Activity (IC50/GI50) |

|---|---|---|

| 6-Nitro-substituted benzo[g]indazoles | NCI-H460 (Lung) | 5–15 μM mdpi.comgrafiati.com |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal) | 0.4 ± 0.3 μM nih.govrsc.org |

| 5-Fluoroindazole derivatives (47 & 48) | HS27 (Fibroblast - for PDGFR-β) | 21.9 nM and 17.6 nM nih.gov |

| 5-Fluorobenzothiazole derivative (59a) | HCT-116 (Colon) | 0.08 μM nih.gov |

| 5-Fluorobenzothiazole derivative (59a) | MCF-7 (Breast) | 0.37 μM nih.gov |

| Indazole-based sulfonamides | A2780 (Ovarian), A549 (Lung) | 0.42 to 17 µM researchgate.net |

Targeting of Specific Protein Kinases in Cancer Pathways

Indazole derivatives are recognized for their potential as anticancer agents, largely owing to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. nih.govresearchgate.net Several indazole-based compounds, such as axitinib, linifanib, and pazopanib, are already in clinical use for treating cancers like lung, breast, and colon cancer. nih.gov The core indazole structure serves as a valuable scaffold for developing targeted kinase inhibitors. nih.govresearchgate.net

Research has shown that specific substitutions on the indazole ring can lead to potent and selective inhibition of key kinases. For instance, a series of indazole arylsulfonamides have been synthesized and evaluated as antagonists of the CC-Chemokine Receptor 4 (CCR4), with methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring showing enhanced potency. acs.org Furthermore, the compound GSK583, a 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, has been identified as a highly potent and selective inhibitor of RIP2 kinase, a key component of the innate immune system involved in inflammatory responses. acs.org

The anticancer activity of these compounds is often evaluated against various human cancer cell lines. For example, novel indazol-pyrimidine derivatives have demonstrated significant cytotoxic potential against MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colorectal cancer) cell lines. mdpi.com Similarly, newly synthesized EA-sulfonamides and indazole-sulfonamides have shown potent anticancer activities against A-549, MCF-7, and Hs-683 (glioblastoma) cancer cell lines. mdpi.com

Structure-Activity Relationships for Anticancer Potency

The anticancer efficacy of indazole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. researchgate.netacs.org

For indazole-based sulfonamides, SAR investigations have revealed that the nature and position of substituents on both the indazole ring and the arylsulfonamide moiety significantly influence their activity as CCR4 antagonists. acs.org For instance, while small groups are tolerated at the C5, C6, or C7 positions, C6-substituted analogues are generally preferred. acs.org The N1-substituent also plays a critical role, with meta-substituted benzyl (B1604629) groups bearing an α-amino-3-[(methylamino)acyl]– group showing the most potent activity. acs.org

In the case of indazol-pyrimidine derivatives, the presence of a sulfadiazine (B1682646) or trimethoxy groups at the para-position of the aniline (B41778) ring attached to the pyrimidine (B1678525) resulted in strong and broad-spectrum antiproliferative activity. mdpi.com Conversely, replacing a hydrogen atom with a fluorine atom at the 5-position of the pyrimidine ring led to a decrease in activity. mdpi.com

SAR studies on benzimidazole (B57391) derivatives, which share structural similarities with indazoles, have also provided valuable insights. It was found that 5-chloro substitution on the 1H-benzimidazole ring enhanced cytotoxicity against MCF-7 cells compared to 5-fluoro substitution. rsc.org Furthermore, the anticancer activity was observed to increase with the length of the linker between an aromatic moiety and a 5-nitro-1H-benzimidazole core. rsc.org These findings highlight the importance of specific structural features in dictating the anticancer potential of these heterocyclic compounds.

Neuroprotective Mechanisms of Nitroindazole Derivatives

Nitroindazole derivatives, particularly 7-nitroindazole (7-NI), have been extensively studied for their neuroprotective properties in various models of neurodegenerative diseases and excitotoxicity. wikipedia.orgmdpi.commdpi.com These compounds are known to act as selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in the nervous system. wikipedia.orgmdpi.com

Reduction of Oxidative Stress

One of the primary mechanisms underlying the neuroprotective effects of nitroindazole derivatives is the reduction of oxidative stress. wikipedia.orgmdpi.com Overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) contributes to neuronal damage in various neurological disorders. mdpi.comnih.gov By inhibiting nNOS, 7-NI and its derivatives can decrease the levels of NO, a key signaling molecule that can also contribute to oxidative damage under pathological conditions. mdpi.commdpi.com

Studies have shown that 7-NI can mitigate oxidative damage in models of neurotoxicity. scienceopen.com For instance, in a mouse model of Parkinson's disease using the neurotoxin MPTP, 7-NI treatment was found to protect against the loss of dopaminergic neurons. nih.gov This neuroprotective effect is linked to the reduction of oxidative stress markers. scienceopen.com Furthermore, some triterpene derivatives have shown neuroprotective activity by reducing oxidative stress in models of neurodegeneration. theses.cz

Decrease in Peroxynitrite Formation

A significant consequence of excessive NO production is its reaction with superoxide (B77818) radicals to form peroxynitrite (ONOO-), a highly reactive and damaging oxidant. nih.govnih.gov Peroxynitrite can cause cellular damage by nitrating and oxidizing proteins, lipids, and DNA. nih.govnih.gov

Inhibition of nNOS by 7-nitroindazole directly reduces the availability of NO, thereby decreasing the formation of peroxynitrite. nih.govnih.gov This is supported by findings that show 7-NI treatment attenuates the increase in 3-nitrotyrosine, a biomarker for peroxynitrite formation, in models of neurotoxicity. nih.govjneurosci.org The reduction in peroxynitrite-mediated damage is a critical component of the neuroprotective action of nitroindazole derivatives. nih.gov

Attenuation of Neurotoxicity (e.g., NO/NMDA-induced)

Nitroindazole derivatives have demonstrated the ability to protect against neurotoxicity induced by various agents, including nitric oxide (NO) and N-methyl-D-aspartate (NMDA) receptor overactivation. nih.govahajournals.org Overstimulation of NMDA receptors leads to an influx of calcium, which in turn activates nNOS and leads to excessive NO production and subsequent neuronal damage. ahajournals.org

By inhibiting nNOS, 7-nitroindazole can block this downstream cascade, thus protecting neurons from NMDA-mediated excitotoxicity. ahajournals.orgjneurosci.org Studies have shown that 7-NI provides significant neuroprotection against excitotoxic striatal lesions. ahajournals.org Furthermore, the neurotoxicity elicited by NMDA is markedly reduced in cortical cultures from nNOS-deficient mice, confirming the central role of nNOS-derived NO in this process. jneurosci.org

Modulation of Nitric Oxide Levels in Nervous System

The primary mechanism by which nitroindazole derivatives exert their neuroprotective effects is through the modulation of nitric oxide (NO) levels in the nervous system. mdpi.commdpi.com As selective inhibitors of neuronal nitric oxide synthase (nNOS), compounds like 7-nitroindazole decrease the synthesis of NO in neurons. wikipedia.orgmdpi.com

While NO plays essential roles in neurotransmission and synaptic plasticity under normal physiological conditions, its overproduction is implicated in the pathology of numerous neurological disorders. mdpi.commdpi.com By reducing excessive NO levels, nitroindazole derivatives can prevent the detrimental downstream effects, including oxidative stress, peroxynitrite formation, and excitotoxicity. mdpi.comnih.govahajournals.org The ability of these compounds to selectively target nNOS makes them valuable tools for studying the role of neuronal NO in both health and disease, and holds promise for the development of novel therapeutic strategies for neurodegenerative conditions. mdpi.commdpi.com Some research suggests that NO produced by nNOS can modulate the effects of glutamate on sympathetic activity. nih.gov Additionally, intrinsic NO production within neurons has been shown to be necessary for maintaining spontaneous firing activity by modulating several ion channels. nih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory properties of indazole derivatives are attributed to several mechanisms, primarily involving the modulation of inflammatory mediators. taylorandfrancis.comnih.gov While direct studies on this compound are limited, research on related compounds provides significant insights into the operative pathways.

A key mechanism is the inhibition of nitric oxide synthase (NOS). wikipedia.orgwikiwand.comalnoor.edu.iq Specifically, 7-nitroindazole (7-NI) is a well-documented selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-I). wikipedia.orgmedchemexpress.com Overproduction of nitric oxide (NO) is a hallmark of inflammation, and by inhibiting its synthesis, nitroindazole derivatives can reduce vasodilation, edema, and other inflammatory responses. The presence of a nitro group, as seen in this compound, is crucial for this activity. alnoor.edu.iq Fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for inducible NOS (iNOS or NOS-II), an isoform heavily involved in the inflammatory cascade.

Another significant anti-inflammatory pathway for indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation. nih.govbiotech-asia.org Studies on derivatives like 5-aminoindazole and 6-nitroindazole demonstrated significant inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at inflammatory sites. nih.gov The probable mechanism for some indazoles involves interference with the prostaglandin (B15479496) biosynthesis pathway. biotech-asia.org

Furthermore, indazole compounds can exert anti-inflammatory effects by inhibiting the production and release of pro-inflammatory cytokines. drugbank.comfrontiersin.org Benzydamine, an indazole-containing non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting the synthesis of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). drugbank.comfrontiersin.org Research on 5-aminoindazole and 6-nitroindazole also confirmed their ability to inhibit TNF-α and IL-1β release. nih.gov Additionally, these compounds exhibit free-radical scavenging properties, reducing oxidative stress associated with inflammation by inhibiting lipid peroxidation and scavenging radicals like DPPH. nih.gov

| Compound | Mechanism | Finding | Reference |

|---|---|---|---|

| 7-Nitroindazole | nNOS Inhibition | IC₅₀ = 0.47 µM (in mouse cerebellum) | medchemexpress.com |

| 5-Aminoindazole | COX-2 Inhibition | IC₅₀ = 12.32 µM | nih.gov |

| 6-Nitroindazole | COX-2 Inhibition | IC₅₀ = 19.22 µM | nih.gov |

| Benzydamine | Cytokine Inhibition | Inhibits TNF-α and IL-1β production | drugbank.comfrontiersin.org |

| 6-Nitroindazole | DPPH Radical Scavenging | 72.60% inhibition at 200µg/ml | nih.gov |

Antiviral Mechanisms

The antiviral activity of indazole derivatives is an emerging area of research, with several proposed mechanisms of action. taylorandfrancis.comacademicdirect.orga2bchem.com These compounds can interfere with various stages of the viral life cycle. nih.gov While specific data on this compound is not available, the broader class of N-heterocycles, including indazoles, is known to target viral entry, replication, and assembly. researchgate.netnih.govintrepidalliance.org

One of the primary antiviral strategies involves the inhibition of key viral enzymes. jmb.or.kr For many RNA viruses, the RNA-dependent RNA polymerase (RdRp) is a crucial target. nih.govjmb.or.kr Nucleoside analogues often act by being incorporated into the growing viral RNA chain, causing premature termination or lethal mutagenesis. nih.govmdpi.com It is plausible that functionalized indazoles could act as non-nucleoside inhibitors, binding to allosteric sites on the polymerase to disrupt its function.

Another mechanism involves targeting viral proteases, which are essential for cleaving large viral polyproteins into functional units necessary for viral replication and assembly. intrepidalliance.org Inhibition of these enzymes halts the viral maturation process. Indazole scaffolds can be used to design molecules that fit into the active sites of these proteases.

Furthermore, some antiviral compounds work by preventing the virus from entering the host cell. intrepidalliance.org This can be achieved by blocking the viral surface proteins responsible for attachment to host cell receptors or by inhibiting the fusion of the viral envelope with the cell membrane. jmb.or.kr The structural diversity of indazole derivatives allows for the development of molecules that can target these specific protein-protein interactions. smolecule.com

Other Investigated Biological Activities

Indazole derivatives have been investigated for their potential to manage cardiac arrhythmias. mdpi.comaustinpublishinggroup.com The mechanisms underlying this activity are often linked to the modulation of ion channels in cardiac muscle cells. Compounds like N-(quinolizidinyl-alkyl)-benzamides and related benzimidazole derivatives have shown potent antiarrhythmic effects in isolated heart tissues. mdpi.com One notable compound, N-(3,4,5-trimethoxybenzoyl)aminohomolupinane, displayed outstanding potency in increasing the threshold for arrhythmia. mdpi.com

The antiarrhythmic action of some indazole-containing compounds may be associated with their ability to block cardiac sodium, potassium, or calcium channels, thereby altering the cardiac action potential and reducing ectopic pacemaker activity. While direct evidence for this compound is lacking, its structural features suggest it could interact with these biological targets, a property seen in other heterocyclic compounds. mdpi.com

The antipyretic, or fever-reducing, properties of indazole derivatives are often linked to their anti-inflammatory mechanisms. taylorandfrancis.combiotech-asia.org Fever is typically induced by pyrogens that trigger the production of prostaglandins, particularly prostaglandin E₂ (PGE₂), in the hypothalamus, which resets the body's thermoregulatory set point.

By inhibiting the COX enzyme pathway, indazole derivatives can reduce the synthesis of PGE₂ in the central nervous system, thereby lowering the febrile response. biotech-asia.org Benzydamine is a known indazole derivative with antipyretic effects. taylorandfrancis.com Studies on other synthesized indazole derivatives have shown significant antipyretic activity in vaccine-induced pyrexia models, likely acting through the inhibition of prostaglandin biosynthesis. biotech-asia.org

The potential for indazole derivatives in the treatment of asthma is an area of active research. researchgate.netgoogle.com Asthma is a chronic inflammatory disease of the airways, and the mechanisms of action for antiasthmatic drugs often involve anti-inflammatory and bronchodilatory effects. Indazole derivatives like Bindarit have been shown to inhibit the transcription of chemokines, which are crucial for recruiting inflammatory cells to the airways. nih.gov

Some indazole derivatives are being explored as β₃-adrenergic receptor agonists, which could offer a therapeutic approach for respiratory diseases. semanticscholar.org Additionally, their established anti-inflammatory properties, such as the inhibition of cytokines and other inflammatory mediators, could help to reduce the chronic airway inflammation characteristic of asthma. google.comnih.gov

Indazole derivatives have demonstrated potential as antihypertensive agents through various mechanisms. researchgate.netnih.govgavinpublishers.com A primary mechanism is the inhibition of nitric oxide synthase (NOS). nih.gov While systemic inhibition of all NOS isoforms can have complex effects on blood pressure, selective inhibition of nNOS by compounds like 7-nitroindazole has been shown to decrease blood pressure in spontaneously hypertensive rats. nih.gov This effect may be linked to the modulation of sympathetic nervous system outflow and reduction of oxidative stress markers like asymmetric dimethylarginine (ADMA). nih.gov

Other indazole derivatives may exert their antihypertensive effects by acting as vasorelaxants, potentially by stimulating NO release from the endothelium and increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels in vascular smooth muscle cells, leading to relaxation and a decrease in blood pressure. taylorandfrancis.com

Antiglycolytic Activities

The metabolic shift towards aerobic glycolysis, even in the presence of oxygen (the Warburg effect), is a hallmark of many cancer cells. This metabolic reprogramming provides the necessary energy and biosynthetic precursors for rapid cell proliferation. Consequently, the glycolytic pathway has emerged as a significant target for the development of novel anticancer therapeutics. Within this context, certain indazole derivatives have been investigated for their potential to disrupt cancer cell metabolism by inhibiting glycolysis.

While direct and extensive research specifically detailing the antiglycolytic activities of This compound is not prominently available in the current body of scientific literature, the broader classes of nitroindazole and fluoroindazole derivatives offer valuable insights into potential mechanisms of action. The antiglycolytic properties of these compound families are often linked to the inhibition of key glycolytic enzymes or related metabolic pathways that support tumor growth.

In the context of parasitic diseases, some 5-nitroindazole derivatives have been studied for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These studies have suggested that the mechanism of action may involve the targeting of parasitic metabolic pathways, including glycolysis. researchgate.netunesp.br For example, the glycolytic enzyme triosephosphate isomerase from T. cruzi has been identified as a potential target for some indazole-related compounds. researchgate.net

The antiglycolytic potential of indazole derivatives can be summarized by their effects on key control points within the glycolytic pathway. The table below outlines the principal enzyme targets and the observed effects based on studies of related indazole compounds.

| Compound Class/Example | Enzyme/Process Target | Observed/Proposed Effect | Reference |

| Indazole Derivatives (e.g., Lonidamine) | Hexokinase II (HK-II) | Inhibition of enzyme activity, leading to decreased glucose phosphorylation and ATP synthesis. | researchgate.net |

| Nitroindazole Derivatives | Nitric Oxide Synthase (NOS) | Inhibition of NOS, leading to altered nitric oxide levels which can modulate the activity of glycolytic enzymes. | ahajournals.orgnih.gov |

| Nitric Oxide (modulated by nitroindazoles) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Inhibition of enzyme activity through S-nitrosylation. | core.ac.uk |

| Indazole-related compounds | Triosephosphate Isomerase (in T. cruzi) | Inhibition of enzyme activity, disrupting the glycolytic pathway in the parasite. | researchgate.net |

Conclusion

5-fluoro-7-nitro-1H-indazole stands as a testament to the power of strategic molecular design in heterocyclic chemistry. Its unique combination of a privileged indazole scaffold with fluorine and nitro substituents has positioned it as a valuable building block in the quest for new medicines and materials. As synthetic methodologies become more refined and our understanding of its chemical and biological properties deepens, the research landscape for this compound is set to expand, promising exciting discoveries in the years to come.

Structure Activity Relationship Sar Studies of 5 Fluoro 7 Nitro 1h Indazole Derivatives

Impact of Fluorine Substitution on Biological Activity

The incorporation of fluorine into drug candidates is a widely used tactic to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com Its unique properties—small size, high electronegativity, and the ability to form strong bonds with carbon—allow it to profoundly influence a molecule's behavior in a biological system. organic-chemistry.org

A critical factor in drug design is the ability of a compound to cross biological membranes to reach its target. Lipophilicity, often measured as the octanol-water partition coefficient (logP), is an excellent indicator of membrane permeability. nih.gov The substitution of a hydrogen atom with fluorine generally increases a molecule's lipophilicity. nih.gov This enhancement is attributed to the high electronegativity of fluorine, which can alter the electron distribution across the molecule. mdpi.commdpi.com

Fluorine substitution can significantly enhance the binding affinity of a ligand for its target protein. nih.gov This can occur through direct interactions between the fluorine atom and the protein or indirectly by altering the electronic properties of the molecule, which in turn affects other binding interactions. mdpi.com The replacement of hydrogen with fluorine is a common strategy to improve potency due to the favorable interactions fluorine can make within a protein's binding pocket. mdpi.com

A compelling example within the fluorinated indazole class demonstrates the profound impact of the fluorine atom's position on biological activity. In a study on Rho kinase (ROCK1) inhibitors, the placement of a fluorine atom at different positions on the indazole ring resulted in a dramatic difference in potency. The derivative with fluorine at the C4-position was a weak inhibitor, whereas moving the fluorine to the C6-position resulted in a potent compound. This highlights how fluorine's position can optimize interactions within the target's binding site. nih.gov

| Compound | Position of Fluorine | IC₅₀ (nM) |

|---|---|---|

| 51 | C4 | 2500 |

| 52 | C6 | 14 |

The highly electronegative nature of fluorine allows it to participate in various non-covalent interactions, including hydrogen bonds and electrostatic interactions, which are crucial for drug-receptor binding. rsc.org Although organically bound fluorine is considered a weak hydrogen bond acceptor, these interactions are significant in stabilizing ligand-protein complexes. nih.govnih.gov The ability of fluorine to form these bonds is often influenced by the surrounding molecular geometry, which can force the fluorine atom into close proximity with a hydrogen bond donor on the protein target. nih.gov

Influence of Nitro Group Position on Biological Activity

The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties, metabolism, and biological activity. mdpi.comnih.gov Its position on the indazole ring is a critical determinant of the resulting pharmacological and toxicological profile.

Structure-activity relationship studies on various nitroindazoles have revealed that the placement of the nitro group dictates the type and level of biological activity. For instance, a study on the mutagenicity of nitro-derivatives of indazole in Salmonella typhimurium found a clear correlation between the nitro group's position and mutagenic potential. The presence of a nitro group at the C5 or C6 position resulted in measurable mutagenic activity. In contrast, derivatives with a nitro group at the C4 or C7 position, as in 5-fluoro-7-nitro -1H-indazole, were only weakly mutagenic or nonmutagenic. nih.gov This suggests that the 7-nitro substitution pattern is favorable for reducing potential genotoxicity.

| Nitro Group Position | Mutagenic Activity |

|---|---|

| C4 | Weakly or nonmutagenic |

| C5 | Measurable activity |

| C6 | Measurable activity |

| C7 | Weakly or nonmutagenic |

Effects of Other Substituents on Indazole Ring

Beyond the fluorine and nitro groups, other substituents on the indazole ring play a vital role in defining the molecule's interaction with its biological targets. SAR studies on various indazole series have provided insights into the steric and electronic requirements for activity.

For a series of indazole arylsulfonamides developed as CCR4 antagonists, researchers systematically explored substitutions around the indazole core. The findings indicated that for positions C5, C6, and C7, only small substituents were tolerated, suggesting steric constraints within the receptor's binding pocket. Among these, analogues with substituents at the C6 position were generally preferred for maintaining potency. acs.org

| Position | Substituent Tolerance | Preferred Substitution |

|---|---|---|

| C4 | Methoxy or hydroxyl groups were potent | Not specified as "preferred" over others |

| C5 | Only small groups tolerated | - |

| C6 | Only small groups tolerated | C6 analogues preferred |

| C7 | Only small groups tolerated | - |

Correlation between Molecular Structure and Pharmacological Profile

The pharmacological profile of a 5-fluoro-7-nitro-1H-indazole derivative is a direct consequence of the combined structural and electronic contributions of its constituent parts. The SAR data allows for a rational correlation between the molecular structure and the observed biological activity.

The Indazole Scaffold : This bicyclic heterocyclic system provides the fundamental framework for interaction with various biological targets, including kinases and enzymes. mdpi.com Its aromatic nature allows for π-π stacking and other hydrophobic interactions within protein binding sites. mdpi.com

The 5-Fluoro Substituent : The primary role of the fluorine atom at the C5 position is to modulate the molecule's physicochemical properties. It increases lipophilicity, which is expected to enhance membrane permeability and bioavailability. nih.gov Electronically, its strong electron-withdrawing nature alters the charge distribution on the indazole ring, which can influence binding affinity by modifying electrostatic and hydrogen bonding interactions. mdpi.comrsc.org

The 7-Nitro Substituent : The nitro group at the C7 position is a key determinant of the specific biological activity. This substitution confers high selectivity for neuronal nitric oxide synthase (nNOS) inhibition. ahajournals.orgwikipedia.org Importantly, the placement at C7 minimizes the mutagenic potential that has been observed with nitro groups at other positions on the indazole ring. nih.gov

Advanced Research Applications and Future Directions for 5 Fluoro 7 Nitro 1h Indazole

Development of Novel Therapeutic Agents based on 5-Fluoro-7-nitro-1H-indazole Scaffold

The indazole scaffold is a well-established privileged structure in medicinal chemistry, known to form the core of numerous biologically active compounds. nih.govpnrjournal.com The introduction of fluorine and nitro groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine, for instance, can enhance metabolic stability and binding affinity, while nitro groups are often explored for their potential in developing antimicrobial and anticancer agents. researchgate.netnih.gov

Currently, there is no specific research detailing the development of therapeutic agents based on the this compound scaffold. Future research would likely involve the synthesis of a library of derivatives and subsequent screening against various biological targets to identify potential therapeutic activities.

Exploration in Neurodegenerative Disease Research

Certain indazole derivatives have been investigated for their potential in treating neurodegenerative diseases. taylorandfrancis.com The neuroprotective effects of some indazoles are attributed to their ability to inhibit certain enzymes or modulate specific receptors in the central nervous system. For example, some nitro-1H-indazoles are known to be potent inhibitors of nitric oxide synthase isoforms, enzymes that have been implicated in the pathology of neurodegenerative conditions. nih.gov

However, no studies have been published that specifically explore the role or efficacy of this compound in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. This remains an open area for future investigation.

Applications in Combating Drug Resistance in Microorganisms

The emergence of drug-resistant microbial strains presents a significant global health challenge. Nitroaromatic compounds, including some nitroindazoles, have been a focus of research for developing new antimicrobial agents. researchgate.net The mechanism of action for some nitro-based drugs involves the generation of reactive nitrogen species that can be toxic to microorganisms.

There is currently no available data on the activity of this compound against drug-resistant bacteria or other microorganisms. Research in this area would be a logical step to explore its potential as a novel antimicrobial agent.

Integration with Drug Delivery Systems

Advanced drug delivery systems are often employed to enhance the therapeutic efficacy of a compound by improving its solubility, stability, and targeted delivery. While various delivery systems have been developed for compounds with similar structural motifs, there is no research available on the integration of this compound with any drug delivery platform. Future work could explore the encapsulation of this compound in nanoparticles or other carriers to improve its potential therapeutic application.

Multi-targeted Ligand Design Incorporating this compound Moiety

Multi-target-directed ligands (MTDLs) are designed to interact with multiple biological targets simultaneously, which can be a particularly effective strategy for treating complex diseases with multifactorial pathologies. rsc.org The indazole nucleus is a versatile scaffold that can be functionalized to interact with various protein targets.

The potential of this compound as a core moiety in the design of MTDLs has not yet been explored. This represents a promising avenue for future research, where the unique electronic properties conferred by the fluoro and nitro substituents could be leveraged to design ligands with novel multi-target profiles.

Expanding Computational and Theoretical Studies for Predictive Modeling

Computational and theoretical studies are invaluable tools in modern drug discovery, allowing for the prediction of a compound's properties and its interactions with biological targets. Such studies can guide the synthesis and experimental evaluation of new molecules.

To date, no computational or theoretical studies specifically focused on this compound have been published. Future in silico studies could predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential binding modes with various enzymes and receptors, thereby accelerating the exploration of its therapeutic potential.

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the current lack of foundational biological data. The opportunities, however, are vast. As a relatively unexplored molecule, it represents a blank slate for discovery. The presence of the fluoro and nitro groups on the indazole scaffold suggests that it may possess unique biological activities worthy of investigation.

Systematic screening of this compound and its derivatives against a wide range of biological targets is the first step needed to uncover its potential. This initial research could open up new avenues for the development of novel therapeutics for a variety of diseases. The journey of this compound from a chemical entity to a potential therapeutic tool is just beginning, with its future directions contingent on the outcomes of forthcoming scientific inquiry.

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-7-nitro-1H-indazole, and how can reaction conditions be optimized?

A multi-step synthesis typically involves nitration and fluorination of indazole precursors. For nitration, controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) prevent over-nitration, while fluorination may use HF-pyridine or KF in polar aprotic solvents . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Yield optimization requires monitoring intermediates by TLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of fluorinating agent to substrate) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Use a combination of:

- 1H/13C-NMR : Nitro groups deshield adjacent protons (e.g., δ 8.2–8.6 ppm for aromatic protons near NO₂), while fluorine coupling splits signals .

- IR Spectroscopy : Confirm NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

- X-ray crystallography : Resolve ambiguities in substitution patterns. SHELXT can automate space-group determination from single-crystal data, while SHELXL refines structures against high-resolution data (R1 < 0.05) .

Q. What safety protocols are essential for handling nitro- and fluoro-substituted indazoles?

- Preventive measures : Store in airtight containers under inert gas (N₂/Ar), away from reductants or combustible materials .

- PPE : Nitrile gloves, lab coats, and face shields to avoid skin/eye contact.

- Spill response : Neutralize nitro compounds with damp sand; fluorinated waste requires specialized disposal due to environmental toxicity .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data contradictions in this compound structures?

Discrepancies between experimental and calculated electron density maps often arise from disordered nitro/fluoro groups. SHELXL’s TWIN and BASF commands refine twinned data, while DFIX restraints maintain bond-length sanity during refinement. For low-resolution data, incorporate geometric constraints from similar compounds (e.g., 6-fluoro-3-iodo-4-nitro-1H-indazole) to improve model accuracy .

Q. What strategies mitigate conflicting bioactivity data in pharmacological studies of nitro-indazoles?

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects.

- Control for nitroreductase activity : Use enzyme inhibitors (e.g., dicoumarol) in cell-based assays to isolate direct effects .

- Cross-species comparisons : Evaluate metabolic stability in human vs. rodent liver microsomes to identify species-specific artifacts .